2-[4-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methoxyphenoxy]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methoxyphenoxy]propanoic acid is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methoxyphenoxy]propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline structure.
Methoxylation: The methoxy group is introduced at the 2-position of the phenoxy ring through a methylation reaction using methyl iodide and a base.
Coupling Reaction: The final step involves coupling the modified isoquinoline with a propanoic acid derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-[4-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methoxyphenoxy]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or ethoxy groups, where nucleophiles like halides or amines replace these groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halide or amine derivatives.
Scientific Research Applications
2-[4-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methoxyphenoxy]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and other diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[4-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methoxyphenoxy]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the ethoxy groups and the propanoic acid moiety.
1,2,3,4-Tetrahydroisoquinoline: The parent compound without any substitutions.
2-Methoxyphenoxypropanoic acid: Lacks the isoquinoline core.
Uniqueness
2-[4-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methoxyphenoxy]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both ethoxy and methoxy groups, along with the isoquinoline core, makes it a versatile compound for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C23H29NO6 |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
2-[4-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methoxyphenoxy]propanoic acid |
InChI |
InChI=1S/C23H29NO6/c1-5-28-20-11-15-9-10-24-22(17(15)13-21(20)29-6-2)16-7-8-18(19(12-16)27-4)30-14(3)23(25)26/h7-8,11-14,22,24H,5-6,9-10H2,1-4H3,(H,25,26) |
InChI Key |
IVBZRRPQMYUONV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(NCCC2=C1)C3=CC(=C(C=C3)OC(C)C(=O)O)OC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.